5-oxaspiro[3.4]octane-6-carbaldehyde
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Overview
Description
5-oxaspiro[3.4]octane-6-carbaldehyde is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclobutane ring, with an aldehyde functional group attached to the cyclobutane ring. The distinct structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxaspiro[3.4]octane-6-carbaldehyde typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spiro linkage. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-oxaspiro[3.4]octane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 5-oxaspiro[3.4]octane-6-carboxylic acid
Reduction: 5-oxaspiro[3.4]octane-6-methanol
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
5-oxaspiro[3.4]octane-6-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxaspiro[3.4]octane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological activities and its use in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
5-oxaspiro[3.4]octane-6-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-oxaspiro[3.4]octane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-oxaspiro[3.4]octane-6-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
5-oxaspiro[3.4]octane-6-carbaldehyde is unique due to its spirocyclic structure combined with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1880817-17-3 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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